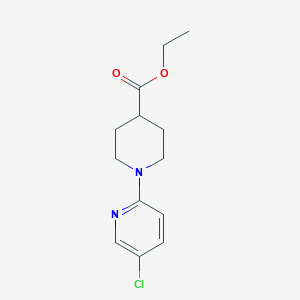
Ethyl 1-(5-chloropyridin-2-yl)piperidine-4-carboxylate
Cat. No. B8747596
M. Wt: 268.74 g/mol
InChI Key: UIQALNJIUNNZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09150575B2
Procedure details


Sodium t-butoxide (1.25 g, 13.0 mmol), 2,2-bis(diphenylphosphino)-1,1-binaphthyl (0.485 g, 0.779 mmol), and tris(dibenzylideneacetone)dipalladium(0) (0.238 g, 0.260 mmol) were added to a solution of ethyl piperidine-4-carboxylate (2.00 g, 10.4 mmol) and 2-bromo-5-chloropyridine (2.00 g, 10.4 mmol) in toluene (50 mL), and the mixture was stirred for 1 hour under heating to reflux. A saturated ammonium chloride aqueous solution was added to the reaction solution, followed by extraction with toluene twice. The obtained organic layer was washed with brine and then dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=85/15] to obtain the title compound (1.47 g, yield: 53%).

Name
2,2-bis(diphenylphosphino)-1,1-binaphthyl
Quantity
0.485 g
Type
reactant
Reaction Step One






Name
Yield
53%
Identifiers


|
REACTION_CXSMILES
|
CC(C)([O-])C.[Na+].C1(P(C2C=CC=CC=2)C2(P(C3C=CC=CC=3)C3C=CC=CC=3)CC=C3C(C=CC=C3)=C2C2C3C(=CC=CC=3)C=CC=2)C=CC=CC=1.[NH:53]1[CH2:58][CH2:57][CH:56]([C:59]([O:61][CH2:62][CH3:63])=[O:60])[CH2:55][CH2:54]1.Br[C:65]1[CH:70]=[CH:69][C:68]([Cl:71])=[CH:67][N:66]=1.[Cl-].[NH4+]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:71][C:68]1[CH:69]=[CH:70][C:65]([N:53]2[CH2:58][CH2:57][CH:56]([C:59]([O:61][CH2:62][CH3:63])=[O:60])[CH2:55][CH2:54]2)=[N:66][CH:67]=1 |f:0.1,5.6,8.9.10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.25 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
|
Name
|
2,2-bis(diphenylphosphino)-1,1-binaphthyl
|
|
Quantity
|
0.485 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1(C(=C2C=CC=CC2=CC1)C1=CC=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCC(CC1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=C(C=C1)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0.238 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heating to reflux
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with toluene twice
|
WASH
|
Type
|
WASH
|
|
Details
|
The obtained organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=85/15]
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC(=NC1)N1CCC(CC1)C(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.47 g | |
| YIELD: PERCENTYIELD | 53% | |
| YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
